1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxamide group (-CONH2), a methylthio group (-SCH3), and a chloro group (-Cl) attached to different phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, the introduction of the carboxamide group, and the attachment of the methylthio and chloro groups to the phenyl rings. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole ring, carboxamide group, and chloro and methylthio substituents would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in condensation reactions, while the chloro group could take part in substitution reactions. The 1,2,3-triazole ring might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
Research has been focused on the synthesis of heterocyclic compounds, including triazoles, which are of interest due to their diverse chemical properties and potential applications in developing novel materials and pharmaceuticals. The synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization of functionalized enamides showcases the utility of similar structural moieties in constructing complex heterocycles, which are valuable in medicinal chemistry and material science (Kumar et al., 2012).
Antimicrobial and Anticancer Activity
Compounds bearing the triazole ring have been investigated for their antimicrobial and anticancer activities. The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, for instance, have shown potent anticancer agents, indicating the structural significance of such compounds in developing new therapeutic agents (Gomha et al., 2017). Similarly, the antimicrobial activities of 1,2,4-triazoles highlight the importance of the triazole core in bioactive compounds (Roy et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The researchers are responsible for confirming the product identity and purity .
Mode of Action
Similar compounds have been known to undergo free radical reactions . For instance, in the case of N-bromosuccinimide (NBS), a succinimidyl radical is formed which then removes a hydrogen atom to form succinimide
Biochemical Pathways
Similar compounds have been known to undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The researchers are responsible for confirming the product identity and purity .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-11-8-9-13(19)10-15(11)23-12(2)17(21-22-23)18(24)20-14-6-4-5-7-16(14)25-3/h4-10H,1-3H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPTRCRLSXVMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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